molecular formula C13H16O4 B14644669 Pentanedioic acid, 2-phenyl-, dimethyl ester, (S)- CAS No. 56523-53-6

Pentanedioic acid, 2-phenyl-, dimethyl ester, (S)-

Cat. No.: B14644669
CAS No.: 56523-53-6
M. Wt: 236.26 g/mol
InChI Key: YPDDMZUWEYJXHM-NSHDSACASA-N
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Description

Pentanedioic acid, 2-phenyl-, dimethyl ester, (S)- is an organic compound with the molecular formula C13H16O4. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanedioic acid, 2-phenyl-, dimethyl ester, (S)- typically involves esterification reactions. One common method is the reaction of 2-phenylpentanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yields. The purity of the final product is ensured through various purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid, 2-phenyl-, dimethyl ester, (S)- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pentanedioic acid, 2-phenyl-, dimethyl ester, (S)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Pentanedioic acid, 2-phenyl-, dimethyl ester, (S)- involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The chiral nature of the compound also allows for selective interactions with enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pentanedioic acid, dimethyl ester: Similar in structure but lacks the phenyl group.

    Pentanedioic acid, 2-methyl-, dimethyl ester: Contains a methyl group instead of a phenyl group.

    Pentanedioic acid, 2,4-dimethyl-, dimethyl ester: Contains two methyl groups at different positions.

Uniqueness

Pentanedioic acid, 2-phenyl-, dimethyl ester, (S)- is unique due to its chiral nature and the presence of the phenyl group. These features contribute to its distinct chemical reactivity and potential biological activities, making it valuable in various research and industrial applications.

Properties

CAS No.

56523-53-6

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

dimethyl (2S)-2-phenylpentanedioate

InChI

InChI=1S/C13H16O4/c1-16-12(14)9-8-11(13(15)17-2)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3/t11-/m0/s1

InChI Key

YPDDMZUWEYJXHM-NSHDSACASA-N

Isomeric SMILES

COC(=O)CC[C@@H](C1=CC=CC=C1)C(=O)OC

Canonical SMILES

COC(=O)CCC(C1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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